molecular formula C7H15NO2 B043313 N-(2-Hydroxypropyl)morpholine CAS No. 2109-66-2

N-(2-Hydroxypropyl)morpholine

Cat. No.: B043313
CAS No.: 2109-66-2
M. Wt: 145.2 g/mol
InChI Key: YAXQOLYGKLGQKA-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)morpholine: is an organic compound with the molecular formula C₇H₁₅NO₂. It is a colorless to yellow liquid known for its applications as a solvent and a corrosion inhibitor. The compound is characterized by its hydroxypropyl and morpholine functional groups .

Mechanism of Action

N-(2-Hydroxypropyl)morpholine, also known as 1-morpholin-4-ylpropan-2-ol, is a chemical compound with the molecular formula C7H15NO2 . This article will delve into its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Result of Action

It’s known that the compound has been used as a brass corrosion inhibitor and in the synthesis of mGluR1 ligands as pyrimidin-4-ylamines . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be a clear liquid that can range in color from colorless to yellow to orange . It has a boiling point of 218°C and a flash point of 92°C . It’s also known to be stored in an inert atmosphere at room temperature . These properties suggest that the compound’s action could be influenced by factors such as temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)morpholine can be synthesized through the reaction of 1-morpholinopropan-2-one with sodium borohydride in methanol at 0°C. The reaction mixture is then stirred at room temperature for 12 hours.

Industrial Production Methods: Industrial production of this compound involves the use of 1-morpholin-4-ylacetone as a starting material. The process includes the reaction of 1-morpholin-4-ylacetone with 1-chloro-2-propanol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxypropyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: this compound can participate in substitution reactions, where the hydroxypropyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Comparison with Similar Compounds

  • 4-(2-Hydroxypropyl)morpholine
  • 1-Morpholino-2-propanol
  • 2-Morpholin-4-ylpropan-1-ol

Comparison: N-(2-Hydroxypropyl)morpholine is unique due to its specific hydroxypropyl and morpholine functional groups, which confer distinct solubility and reactivity properties. Compared to similar compounds, it exhibits better stability and effectiveness as a corrosion inhibitor .

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXQOLYGKLGQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883797
Record name 4-Morpholineethanol, .alpha.-methyl-
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109-66-2
Record name N-(2-Hydroxypropyl)morpholine
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Record name 4-Morpholineethanol, alpha-methyl-
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Record name 2109-66-2
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Record name 4-Morpholineethanol, .alpha.-methyl-
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Record name 4-Morpholineethanol, .alpha.-methyl-
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Record name 4-(2-hydroxypropyl)morpholine
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Synthesis routes and methods I

Procedure details

An amount, 871.2 grams, of morpholine (10 moles) and 580.8 grams of propylene oxide (10 moles) were mixed in a 2 liter flask and set aside for seven days at room temperature. At the end of this time, the solution was distilled under vacuum to give 1396.0 grams (96.1%) of N-(2-hydroxypropyl)-morpholine as a colorless oil, bp 63°-65° C. at 0.25 mm of Hg. Gas chromatographic analysis of the product showed the presence of only one compound which indicated no position isomer was formed. The identity of the product was confirmed by elemental analysis, calc. 57.9 C, 10.4 H, 9.65 N; found 57.5 C, 10.3 H, 9.5 N.
Quantity
10 mol
Type
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Reaction Step One
Quantity
580.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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